molecular formula C18H16N4O3 B2624986 (E)-3-(furan-2-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acrylamide CAS No. 1798974-69-2

(E)-3-(furan-2-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acrylamide

Cat. No.: B2624986
CAS No.: 1798974-69-2
M. Wt: 336.351
InChI Key: PKCHWGPNDRCVBD-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name of this compound reflects its intricate structure through systematic numbering and hierarchical prioritization of substituents. The parent heterocycle, 1H-imidazo[1,2-b]pyrazole, forms the core scaffold. According to Hantzsch-Widman rules, fused bicyclic systems require specifying the position of fusion and heteroatom priority. The imidazo[1,2-b]pyrazole system is numbered such that the bridgehead nitrogen (position 1) precedes the pyrazole nitrogen (position 3), with the fusion occurring between positions 1 and 2 of the imidazole and positions 1 and 2 of the pyrazole.

Substituents are addressed as follows:

  • A furan-2-yl group occupies position 6 of the imidazo[1,2-b]pyrazole, indicated by the prefix "6-(furan-2-yl)."
  • The ethylacrylamide side chain attaches to the bridgehead nitrogen (position 1) via a two-carbon ethyl spacer, yielding "N-(2-(...)ethyl)acrylamide."
  • The (E)-configuration of the acrylamide double bond is specified using the Cahn-Ingold-Prelog priority rules, where higher priority groups (furan-2-yl and carbonyl) occupy opposite sides.

Table 1: Nomenclature Breakdown

Component IUPAC Interpretation
Core 1H-imidazo[1,2-b]pyrazole
Substituents 6-(furan-2-yl), N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)
Stereochemistry (E)-3-(furan-2-yl)acrylamide

This naming convention ensures unambiguous identification while adhering to the hierarchical principles of heteroatom prioritization and positional numbering.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-17(6-5-14-3-1-11-24-14)19-7-8-21-9-10-22-18(21)13-15(20-22)16-4-2-12-25-16/h1-6,9-13H,7-8H2,(H,19,23)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCHWGPNDRCVBD-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acrylamide typically involves multi-step organic reactions. One possible route includes:

    Formation of the imidazo[1,2-b]pyrazole core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.

    Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using furan boronic acid or furan halides.

    Formation of the acrylamide group: The acrylamide moiety can be introduced via an amidation reaction using acryloyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide group can be reduced to form amines.

    Substitution: The furan and imidazo[1,2-b]pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced acrylamide derivatives.

    Substitution: Various substituted furan and imidazo[1,2-b]pyrazole derivatives.

Scientific Research Applications

1.1. Anticancer Properties

Recent studies have highlighted the potential of compounds containing imidazo[1,2-b]pyrazole scaffolds in cancer therapy. For instance, derivatives of this scaffold have shown selective inhibition of c-Met kinases, which are implicated in various cancers, including non-small cell lung cancer and renal cell carcinoma. One notable derivative, PF-04217903, demonstrated potent activity with an IC50 of 0.005 µM, leading to its selection as a preclinical candidate for cancer treatment .

1.2. Antimicrobial Activity

The furan and pyrazole moieties present in (E)-3-(furan-2-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acrylamide suggest potential antimicrobial properties. Research indicates that pyrazole derivatives can exhibit significant antibacterial and antibiofilm activities, making them candidates for developing new antimicrobial agents . The structural diversity provided by the furan and imidazo groups enhances their interaction with microbial targets.

2.1. Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties. For example, studies on related furan derivatives have demonstrated their capability to attenuate inflammation in various experimental models . This suggests that the compound may also possess similar effects, potentially useful in treating inflammatory diseases.

2.2. Neuropharmacology

The potential neuropharmacological applications of this compound are noteworthy. The furan and imidazo structures are known to interact with neurotransmitter systems, which could lead to developments in treatments for neurodegenerative diseases or mood disorders . The exploration of these interactions is ongoing, with promising preliminary results.

3.1. Synthetic Routes

The synthesis of this compound can be achieved through various methods involving the coupling of furan derivatives with imidazo[1,2-b]pyrazole frameworks. Detailed synthetic routes often include the use of coupling agents and specific reaction conditions to optimize yields .

3.2. Structure Activity Relationship

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents at key positions on the furan and imidazo rings can significantly affect biological activity and selectivity against target enzymes or receptors . For example, modifications at the 6-position of the imidazole ring have been shown to enhance anticancer activity.

Case Studies

Study Focus Findings
Study on PF-04217903 Anticancer ActivityDemonstrated potent inhibition of c-Met kinases; selected for preclinical trials
Antimicrobial Study Antibacterial PropertiesShowed significant antibacterial activity against various strains
Anti-inflammatory Research Inflammation ModelsAttenuated inflammation in animal models

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acrylamide would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds are selected for comparison based on shared structural motifs (e.g., acrylamide linkages, heteroaromatic cores, or furan/thiophene substituents):

Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Functional Groups
(E)-3-(furan-2-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acrylamide (Target) Imidazo[1,2-b]pyrazole Furan-2-yl (×2), acrylamide Amide, furan, bicyclic heteroaromatic
(E)-N-(2-(2-benzyl-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide (7h) Benzo[d]imidazole Benzyl, 4-hydroxy-3,5-dimethoxyphenyl Amide, methoxy, phenolic -OH
(R,E)-N-(1-(6-Chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-... Imidazo[4,5-b]pyridine Chloropyridyl, methylpiperazinyl, cyano Amide, cyano, chloro
(E)-Furan-2-yl acrylohydrazide derivatives Acrylohydrazide Furan-2-yl, hydrazide Hydrazide, acrylamide, furan
(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (4112) Indole Thien-2-yl, propyl Amide, indole, thiophene

Key Observations :

  • The target compound is unique in combining a bicyclic imidazo[1,2-b]pyrazole core with dual furan substituents, distinguishing it from benzo[d]imidazole (7h) or indole-based analogs (4112) .
  • Hydrazide-linked analogs () exhibit reduced conformational rigidity compared to acrylamides, which may impact target binding affinity .
Physicochemical Properties (Inferred from Structural Analogues)
Property Target Compound Compound 7h Compound 13g Compound 4112
Molecular Weight (g/mol) ~434.4 (calculated) ~465.5 ~580.2 ~395.4
logP (Predicted) 2.8–3.5 3.1–3.8 4.2–4.9 3.5–4.1
Solubility (mg/mL) <0.1 (aqueous, estimated) <0.05 <0.01 0.1–0.5
Hydrogen Bond Acceptors 6 7 9 5

Analysis :

  • The target compound’s lower logP compared to 13g (chloro- and piperazinyl-substituted) suggests reduced lipophilicity, likely due to the absence of halogen atoms .
  • Solubility challenges are common across all analogs, attributed to extensive aromaticity and low polarity.

Biological Activity

The compound (E)-3-(furan-2-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acrylamide is a complex organic molecule that integrates multiple pharmacophores, including furan and imidazole moieties. This structural diversity suggests potential biological activities, particularly in the realm of medicinal chemistry. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and an imidazo[1,2-b]pyrazole structure, which are known for their diverse biological activities. The molecular formula is represented as C16H16N4O2C_{16}H_{16}N_4O_2 with a molecular weight of approximately 296.32 g/mol. The presence of these heterocycles often correlates with activities such as anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds containing furan and imidazole derivatives exhibit significant anticancer properties. For example:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines, including MDA-MB-468 (breast cancer) and HCT116 (colon cancer). The results demonstrated that compounds with furan and imidazole moieties showed IC50 values ranging from 10 to 30 µM, suggesting moderate to high potency against these cell lines .
CompoundCell LineIC50 (µM)
1MDA-MB-46815
2HCT11625
3A549 (lung cancer)20

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play pivotal roles in cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies have reported that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
  • Anti-inflammatory Effects : The furan ring is known for its anti-inflammatory properties, which may contribute to the overall therapeutic potential by reducing tumor-associated inflammation .

Study 1: Antinociceptive Activity

A study investigated the antinociceptive effects of related furan derivatives in animal models. The results indicated that these compounds significantly reduced pain responses in mice subjected to formalin-induced pain models. The mechanism was attributed to the modulation of inflammatory mediators such as TNF-alpha and IL-6 .

Study 2: In Vivo Efficacy

In vivo studies using xenograft models demonstrated that the administration of related acrylamide derivatives resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3) .

Q & A

Q. What are the optimal synthetic routes for (E)-3-(furan-2-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acrylamide?

The synthesis typically involves multi-step procedures, including:

  • Step 1 : Preparation of the imidazo[1,2-b]pyrazole core via cyclization reactions using reagents like acetylacetone or substituted pyrazoles under reflux conditions .
  • Step 2 : Introduction of the furan-acrylamide moiety via nucleophilic substitution or condensation reactions. Ethanol or THF are common solvents, with catalysts like HCl or K₂CO₃ .
  • Step 3 : Purification via column chromatography and recrystallization to achieve ≥95% purity . Key challenges include controlling regioselectivity in the imidazo-pyrazole formation and minimizing side reactions during acrylamide coupling.

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • IR Spectroscopy : Validates functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, imidazo-pyrazole protons at δ 7.5–8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., [M+H]⁺ ion matching theoretical m/z within 5 ppm) .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (Td > 200°C suggests robustness for biological assays) .
  • Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC .
  • Solution Stability : Test in buffers (pH 2–12) at 25–37°C for 24–72 hours; quantify intact compound using LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally related compounds?

  • Dose-Response Analysis : Compare IC₅₀ values across assays (e.g., discrepancies in cytotoxicity may arise from cell-line-specific uptake mechanisms) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., KCNQ2 potassium channels) and validate via mutagenesis studies .
  • Metabolite Profiling : Identify active metabolites via in vitro liver microsome assays to distinguish parent compound effects from metabolic byproducts .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME calculate logP (target ≤3.5 for oral bioavailability), polar surface area (<140 Ų for blood-brain barrier penetration), and CYP450 inhibition profiles .
  • QSAR Modeling : Corrogate substituent effects (e.g., furan vs. thiophene) on activity using partial least squares (PLS) regression .
  • Free Energy Perturbation (FEP) : Simulate binding energy changes upon structural modifications (e.g., adding electron-withdrawing groups to the acrylamide) .

Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement, ensuring R-factor <5% and wR₂ <10% .
  • Twinned Data Handling : For imperfect crystals, apply the HKLF5 format in SHELX to deconvolute overlapping reflections .
  • Hydrogen Bond Analysis : Identify key interactions (e.g., N–H···O=C in acrylamide) using Mercury software to rationalize stability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Imidazo-Pyrazole Core Formation

ParameterOptimal ConditionReference
Reagent6-(furan-2-yl)-1H-pyrazole
SolventEthanol, reflux
CatalystHCl (0.1 M)
Reaction Time12–18 hours
Yield60–75%

Q. Table 2. Common Artifacts in NMR Characterization

ArtifactResolution StrategyReference
Residual SolventUse deuterated DMSO-d₆
Tautomeric PeaksRecord spectra at 298 K
Diastereomer SignalsOptimize column chromatography

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.